molecular formula C12H16Si B8675655 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis-

1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis-

Cat. No.: B8675655
M. Wt: 188.34 g/mol
InChI Key: VQAKYCZDETUXFW-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- is an organosilicon compound characterized by the presence of two cyclopentadienyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- typically involves the reaction of cyclopentadienyl derivatives with silicon-based reagents. One common method is the reaction of cyclopentadienyl lithium with dichlorodimethylsilane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- exerts its effects involves the interaction of its cyclopentadienyl groups with various molecular targets. These interactions can lead to the formation of stable complexes that modulate the activity of enzymes, receptors, and other biomolecules. The silicon atom in the compound also plays a crucial role in stabilizing these interactions and enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclopentadiene, 5,5'-(dimethylsilylene)bis- is unique due to its specific substitution pattern on the cyclopentadienyl rings and the presence of two such groups attached to the silicon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H16Si

Molecular Weight

188.34 g/mol

IUPAC Name

di(cyclopenta-2,4-dien-1-yl)-dimethylsilane

InChI

InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-12H,1-2H3

InChI Key

VQAKYCZDETUXFW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1C=CC=C1)C2C=CC=C2

Origin of Product

United States

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